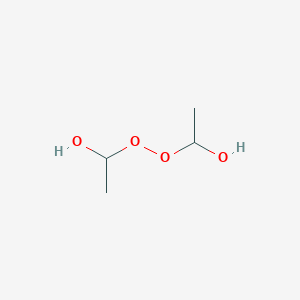
1,1'-Peroxydi(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Peroxydi(ethan-1-ol) is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an ethane backbone, with a peroxide linkage (-O-O-) between the two ethan-1-ol units. This compound falls under the category of diols and peroxides, making it a unique entity in organic chemistry due to its dual functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Peroxydi(ethan-1-ol) can be synthesized through various methods. One common approach involves the reaction of hydrogen peroxide with ethylene glycol under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4(\text{OH})_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_2\text{H}_4(\text{OH})_2\text{O}_2 ]
Industrial Production Methods
On an industrial scale, the production of 1,1’-Peroxydi(ethan-1-ol) involves the catalytic oxidation of ethylene glycol using hydrogen peroxide. This process is optimized to ensure high yield and purity of the product, often employing catalysts such as sulfuric acid or other acidic media to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Peroxydi(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxide linkage, yielding ethylene glycol and water.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation: Can yield carboxylic acids or more complex peroxides.
Reduction: Produces ethylene glycol and water.
Substitution: Forms ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1’-Peroxydi(ethan-1-ol) finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Peroxydi(ethan-1-ol) involves its ability to generate reactive oxygen species (ROS) due to the presence of the peroxide linkage. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: Similar in structure but lacks the peroxide linkage.
Hydrogen peroxide: Contains the peroxide linkage but lacks the ethane backbone.
Diethylene glycol: Contains two ethylene glycol units but lacks the peroxide linkage.
Eigenschaften
CAS-Nummer |
77573-56-9 |
|---|---|
Molekularformel |
C4H10O4 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
1-(1-hydroxyethylperoxy)ethanol |
InChI |
InChI=1S/C4H10O4/c1-3(5)7-8-4(2)6/h3-6H,1-2H3 |
InChI-Schlüssel |
MHXULVADFCJJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OOC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


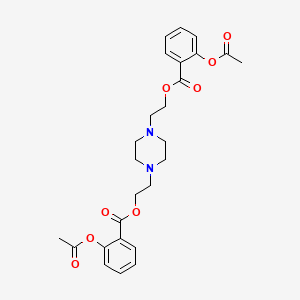
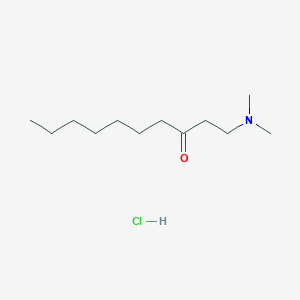
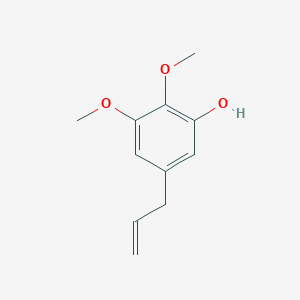
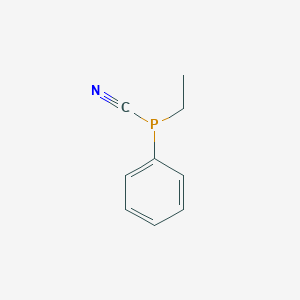
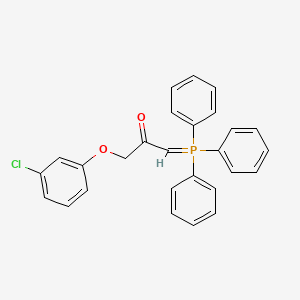
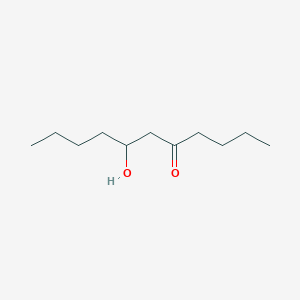
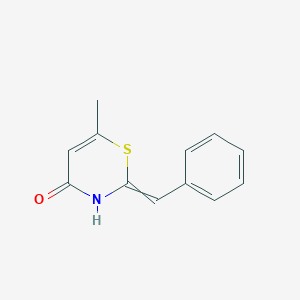
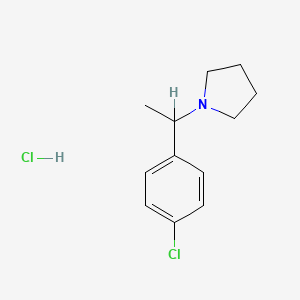
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
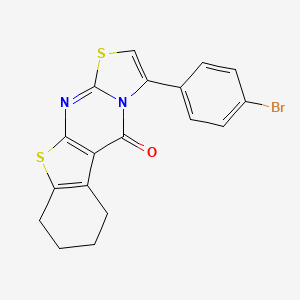
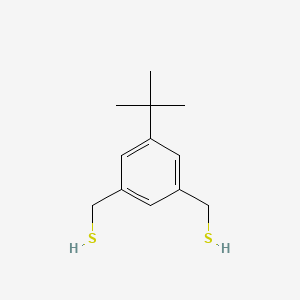
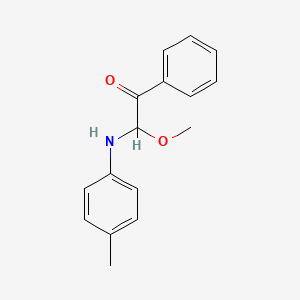
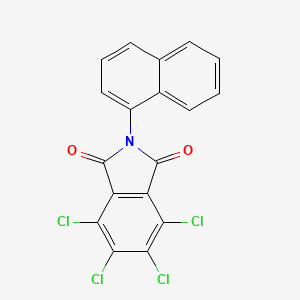
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
